3-(Tert-butyl)-2-chloropyridine
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Overview
Description
3-(Tert-butyl)-2-chloropyridine is an organic compound that belongs to the class of chloropyridines It features a pyridine ring substituted with a tert-butyl group at the third position and a chlorine atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyl)-2-chloropyridine typically involves the chlorination of 3-(Tert-butyl)pyridine. One common method is the reaction of 3-(Tert-butyl)pyridine with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C to ensure selective chlorination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to provide a more sustainable and scalable approach for the synthesis of such compounds .
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butyl)-2-chloropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of 3-(Tert-butyl)-2-aminopyridine, 3-(Tert-butyl)-2-thiolpyridine, etc.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 3-(Tert-butyl)-2-chloropiperidine.
Scientific Research Applications
3-(Tert-butyl)-2-chloropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Tert-butyl)-2-chloropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the tert-butyl group can influence the compound’s binding affinity and selectivity towards its target .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.
3-(Tert-butyl)pyridine:
2,4,6-Tri-tert-butylphenol: Contains multiple tert-butyl groups, leading to different steric and electronic properties.
Uniqueness
3-(Tert-butyl)-2-chloropyridine is unique due to the combination of the tert-butyl group and chlorine atom on the pyridine ring
Properties
IUPAC Name |
3-tert-butyl-2-chloropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-9(2,3)7-5-4-6-11-8(7)10/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXRUPGYASNOHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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